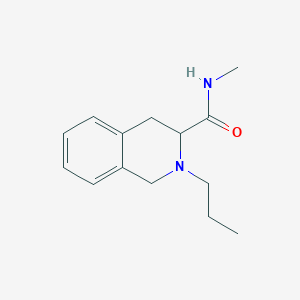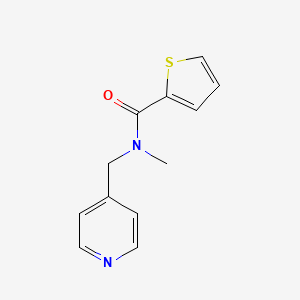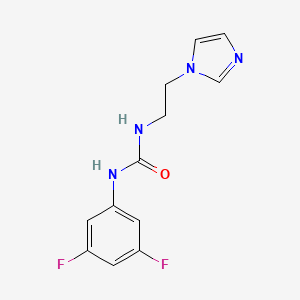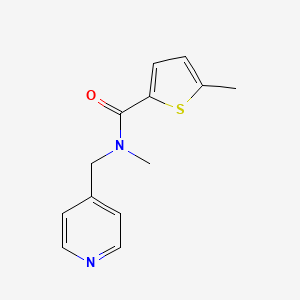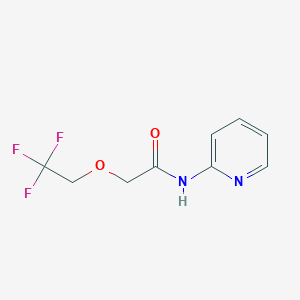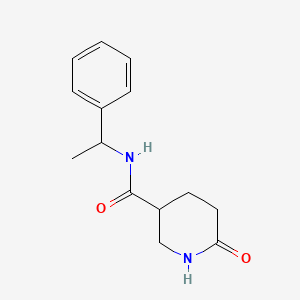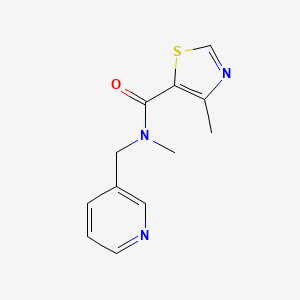
N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is a compound that has gained significant attention in the scientific community. This compound is known for its potential applications in the field of medicinal chemistry due to its unique properties.
Wirkmechanismus
The mechanism of action of N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed to inhibit the production of pro-inflammatory cytokines that are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. It has also been shown to have antibacterial and antifungal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide in lab experiments is its potential as a therapeutic agent. It has shown promising results in inhibiting the growth of cancer cells and treating inflammatory diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide. One potential direction is the development of new synthesis methods that can improve the yield and solubility of the compound. Another direction is the study of the compound's potential as a therapeutic agent for other diseases, such as bacterial and fungal infections. Additionally, further studies can be conducted to better understand the mechanism of action of the compound and its effects on different cell types.
In conclusion, N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is a compound that has potential applications in the field of medicinal chemistry. It has shown promising results in inhibiting the growth of cancer cells and treating inflammatory diseases. Although there are limitations to using this compound in lab experiments, there are several future directions for its study that can lead to new discoveries and potential therapeutic agents.
Synthesemethoden
The synthesis method of N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide involves the reaction of 3-aminopyridine with 2-chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-amino-4,5-dimethylthiazole-1-carboxylic acid to obtain N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide. This synthesis method has been optimized to obtain a high yield of the compound.
Wissenschaftliche Forschungsanwendungen
N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide has potential applications in the field of medicinal chemistry. It has been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells. This compound has also been studied for its anti-inflammatory properties and has shown potential in treating inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
N,4-dimethyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-9-11(17-8-14-9)12(16)15(2)7-10-4-3-5-13-6-10/h3-6,8H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEVOQSZTPUPBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N(C)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-[(3-Methylphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B7526710.png)
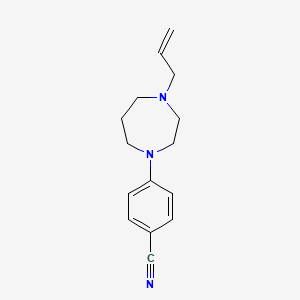
![N-[(5-bromofuran-2-yl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7526735.png)
![2-[(5-Chlorothiophen-2-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7526737.png)
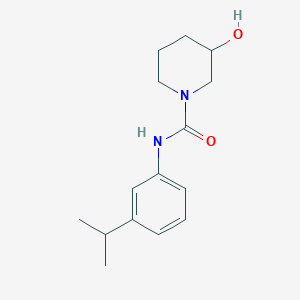
![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)
![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
